molecular formula C21H23ClN4O B2768747 4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923132-56-3

4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2768747
CAS No.: 923132-56-3
M. Wt: 382.89
InChI Key: MFPBZCNTRDOPLA-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 923132-56-3) is a chemical compound with the molecular formula C21H23ClN4O and a molecular weight of 382.89 g/mol . This pyrazolo[3,4-b]pyridine derivative is offered for research purposes with a guaranteed purity of 90% or higher . Pyrazolo[3,4-b]pyridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry research due to their structural similarity to purine bases . Scientific literature indicates that compounds based on the pyrazolo[3,4-b]pyridine scaffold are investigated for their potential as selective antagonists for adenosine receptor subtypes, which may have therapeutic relevance for conditions such as cognitive impairment and cardiac failure . Furthermore, related patents suggest that pyrazolo[3,4-b]pyridine compounds can be explored for their inhibitory activity on phosphodiesterase 4 (PDE4), a target for inflammatory diseases like asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can source this compound in various quantities, from 1 mg to 50 mg, to support their investigative studies .

Properties

IUPAC Name

4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-14-18-19(22)17(21(27)25(2)15-9-5-3-6-10-15)13-23-20(18)26(24-14)16-11-7-4-8-12-16/h4,7-8,11-13,15H,3,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPBZCNTRDOPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N(C)C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves nucleophilic substitutions and condensation reactions. For 4-chloro derivatives, such as the compound in focus, the presence of a chloro group at the 4-position enhances reactivity towards nucleophiles. The structural formula can be represented as follows:

C18H24ClN3O\text{C}_{18}\text{H}_{24}\text{Cl}\text{N}_3\text{O}

The compound features a pyrazolo ring fused to a pyridine structure, which is known for its medicinal properties.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer activity. In various studies, compounds similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : Compounds have demonstrated an IC50 value in the range of 0.01 - 0.46 µM, indicating potent activity against this cell line .
  • NCI-H460 (Lung Cancer) : Similar compounds showed IC50 values as low as 0.39 µM, suggesting effective inhibition of cell proliferation .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes and pathways involved in cancer cell growth and survival:

  • Aurora-A Kinase Inhibition : Compounds have been reported to inhibit Aurora-A kinase with IC50 values around 0.16 µM, leading to disrupted mitotic processes in cancer cells .
  • Cell Cycle Arrest : Induction of cell cycle arrest has been observed in treated cancer cells, contributing to reduced cell proliferation rates.

Anti-inflammatory Activity

In addition to anticancer properties, some studies suggest that pyrazolo[3,4-b]pyridine derivatives may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Case Study 1: Antitumor Activity

A study conducted by Li et al. evaluated a series of pyrazolo derivatives against various cancer cell lines. The findings indicated that certain derivatives exhibited substantial antitumor activity with IC50 values ranging from 0.01 µM to 0.46 µM across different cancer types .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of these compounds with target proteins involved in cancer progression. The results suggest that the structural features of this compound contribute significantly to its interaction with target enzymes .

Summary Table of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityMCF70.01 - 0.46Aurora-A kinase inhibition
NCI-H4600.39Cell cycle arrest
Anti-inflammatoryVariousTBDInhibition of inflammatory mediators

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents at the N-cyclohexyl, phenyl, and chloro positions. Key comparisons include:

Compound Name Molecular Weight Substituents (R₁, R₂, R₃) Melting Point (°C) Yield (%) Key Features
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 403.1 Phenyl, Phenyl, 4-Cyano 133–135 68 High aromaticity; moderate yield
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 437.1 4-Chlorophenyl, Phenyl, 4-Cyano 171–172 68 Enhanced lipophilicity due to Cl substitution; higher melting point
N5-(3-Chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 353.18 3-Cl-4-F-phenyl, Dimethyl N/A N/A Dual halogen substitution; potential kinase inhibition
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 281.3 Phenyl, Amino, Methyl N/A N/A Amino group improves solubility; tested as a larvicidal agent

Key Observations :

  • Amino vs. Cyano Groups: Amino-substituted analogs (e.g., ) exhibit higher polarity, improving solubility but possibly reducing metabolic stability compared to cyano derivatives (e.g., ).
  • Cyclohexyl vs.
ADMET and Molecular Docking
  • ADMET Predictions : Carboxamide derivatives generally exhibit favorable absorption profiles, but chloro substituents may increase hepatotoxicity risks .
  • Docking Studies : Pyrazolo[3,4-b]pyridines with hydrophobic substituents (e.g., cyclohexyl) show strong binding to ATP-binding pockets in kinases, as demonstrated in dithiolo[3,4-b]pyridine analogs () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?

  • Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors followed by substitution reactions. Key parameters include solvent choice (e.g., ethanol or DMSO for solubility), temperature control (60–80°C for cyclization), and catalysts like triethylamine to enhance yields. Multi-step protocols require purification via column chromatography to isolate intermediates. Yield optimization can be achieved using Design of Experiments (DOE) to evaluate solvent polarity and catalyst ratios .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for assigning substituent positions. For example, the cyclohexyl group’s axial-equatorial protons show distinct splitting patterns in ¹H NMR. X-ray crystallography resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Computational methods (e.g., DFT) can predict NMR shifts to cross-verify experimental data .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer : Begin with kinase inhibition assays (e.g., EGFR or CDK2 targets) due to the pyrazolo[3,4-b]pyridine core’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition. Parallel cytotoxicity screening (MTT assay on HEK-293 cells) ensures selectivity. IC₅₀ values should be compared with positive controls like imatinib .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., chlorination or cyclohexyl substitution) be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ³⁶Cl tracer studies) tracks chlorine incorporation during chlorination. Kinetic studies under varying temperatures and pH identify rate-determining steps. Computational reaction pathway simulations (using software like Gaussian) model transition states and intermediates. For example, density functional theory (DFT) can reveal whether chlorination proceeds via electrophilic substitution or radical pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer : Systematically modify substituents:

  • Chloro position : Replace Cl with F or Br to assess halogen bonding effects.
  • Cyclohexyl group : Test bicyclic or aryl substitutions to probe steric effects.
  • Methyl groups : Introduce deuterated methyl to study metabolic stability.
    Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values. Parallel ADMET profiling (e.g., microsomal stability) prioritizes leads .

Q. How can computational modeling guide the design of derivatives with improved solubility?

  • Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in polar solvents. Molecular dynamics (MD) simulations quantify hydrogen bonding with water. Introduce hydrophilic groups (e.g., -OH or -COOH) at the pyridine ring’s 5-position while monitoring conformational changes via Ramachandran plots. Validate predictions experimentally using nephelometry .

Q. How should contradictory data in biological activity assays be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use statistical tools (ANOVA with post-hoc Tukey test) to identify outliers. Cross-validate with orthogonal methods: Surface Plasmon Resonance (SPR) confirms binding affinity, while isothermal titration calorimetry (ITC) measures thermodynamic parameters. Contradictions may arise from assay interference (e.g., compound fluorescence), requiring counter-screens .

Q. What experimental designs optimize heterogeneous reaction conditions for scale-up?

  • Methodological Answer : Employ Taguchi or Box-Behnken designs to test variables:

  • Catalyst loading (e.g., 0.5–2 mol% Pd/C).
  • Solvent mixtures (e.g., THF/H₂O ratios).
  • Stirring rate (200–1000 rpm for slurry reactions).
    Monitor reaction progress via inline FTIR or HPLC. For exothermic steps, use adiabatic calorimetry to ensure safety during scale-up .

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